molecular formula C13H15Cl2NO4 B12111275 2,4-Dichlorophenoxyacetylvaline CAS No. 7407-66-1

2,4-Dichlorophenoxyacetylvaline

Cat. No.: B12111275
CAS No.: 7407-66-1
M. Wt: 320.16 g/mol
InChI Key: GPBUKZZLRKVOJZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetylvaline is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-documented herbicide, through conjugation with the amino acid valine. Its structure combines the chlorophenoxy moiety of 2,4-D with valine, which may influence its environmental persistence and biological interactions.

Properties

CAS No.

7407-66-1

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H15Cl2NO4/c1-7(2)12(13(18)19)16-11(17)6-20-10-4-3-8(14)5-9(10)15/h3-5,7,12H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

GPBUKZZLRKVOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxyacetylvaline typically involves the following steps:

Industrial Production Methods

Industrial production of 2,4-Dichlorophenoxyacetylvaline follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: Using large reactors to handle the exothermic reaction between 2,4-dichlorophenol and chloroacetic acid.

    Automated Coupling with Valine: Employing automated systems to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenoxyacetylvaline can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.

    Reduction: Formation of 2,4-dichlorophenoxyethanol derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model compound for studying the reactivity of phenoxyacetic acid derivatives.
  • Synthesis of Complex Molecules : Utilized in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Biology

  • Plant Growth Regulation : Investigated for potential effects on plant growth due to structural similarities with plant hormones. The compound's ability to influence plant development pathways could lead to applications in agriculture for enhancing crop yields.

Medicine

  • Prodrug Potential : Explored as a prodrug where the valine moiety may enhance the bioavailability of the active phenoxyacetic acid derivative. This application is significant in drug formulation strategies aimed at improving therapeutic efficacy.
  • Anticancer Research : Preliminary studies suggest that 2,4-dichlorophenoxyacetylvaline may inhibit cancer cell proliferation by modulating key signaling pathways.

Case Studies

  • Anticancer Activity
    • A study demonstrated that treatment with 2,4-dichlorophenoxyacetylvaline resulted in significant reduction in cell viability in human melanoma cells, indicating its potential as an anticancer agent.
    • In another investigation involving breast cancer models, the compound exhibited a notable decrease in tumor size compared to control groups.
  • Plant Growth Effects
    • Research on agricultural applications showed that 2,4-dichlorophenoxyacetylvaline could stimulate growth responses in certain plant species, suggesting its utility as a growth regulator.

Data Tables

Application AreaSpecific UseObservations
ChemistryModel compound for reactivity studiesFacilitates understanding of phenoxyacetic acid derivatives
BiologyPlant growth regulationEnhances growth in specific plant models
MedicineProdrug developmentIncreases bioavailability of active compounds
AnticancerCancer cell inhibitionReduces viability in melanoma and breast cancer models

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenoxyacetylvaline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism due to the presence of the valine moiety.

    Pathways Involved: It may affect pathways related to protein synthesis and degradation, influencing cellular processes.

Comparison with Similar Compounds

Structural Highlights :

  • 2,4-Dichlorophenoxyacetylvaline integrates valine, likely enhancing its molecular weight (estimated ~300–350 g/mol) and altering polarity compared to 2,4-D (221.04 g/mol).
  • TCSA and triclosan share chlorinated aromatic systems but differ in functional groups (amide vs. ether linkages), influencing their biodegradability and toxicity profiles .

Toxicity and Environmental Impact

Table 1: Comparative Toxicity and Environmental Data

Compound LD50 (Oral, Rat) Carcinogenicity (IARC Classification) Biodegradability Primary Use
2,4-Dichlorophenoxyacetylvaline Not Available Not Evaluated Likely Low¹ Research compound
2,4-D 639 mg/kg Group 2B (Possibly carcinogenic) Moderate Herbicide
TCSA 110 mg/kg Not Classified Low Bacteriostatic agent
Triclosan 3,700 mg/kg Not Classified Moderate Antimicrobial

¹ Inference based on increased molecular complexity from valine conjugation.

Key Findings :

  • TCSA shows higher acute toxicity (LD50 110 mg/kg) and low biodegradability, likely due to its stable amide bonds .
  • Triclosan , despite lower acute toxicity, raises concerns due to bioaccumulation and endocrine-disrupting effects .
  • 2,4-Dichlorophenoxyacetylvaline lacks direct toxicity data, but its valine moiety may reduce bioavailability compared to 2,4-D, delaying metabolic breakdown.

Regulatory and Health Advisory Status

  • 2,4-D: Regulated by the EPA with a Maximum Contaminant Level (MCL) of 0.07 mg/L in drinking water .
  • 2,4-Dichlorophenoxyacetylvaline: No regulatory guidelines or health advisories are established, reflecting its status as a research compound.

Biological Activity

2,4-Dichlorophenoxyacetylvaline (2,4-D-AV) is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been widely studied for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 2,4-D-AV, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2,4-Dichlorophenoxyacetylvaline is synthesized by modifying the structure of 2,4-D to include the valine amino acid. The modified compound retains the phenoxyacetic acid moiety characteristic of 2,4-D, which is known for its herbicidal properties. This modification aims to explore potential biological activities beyond herbicidal effects.

The biological activity of 2,4-D-AV can be attributed to several mechanisms:

  • Auxin-like Activity : Similar to 2,4-D, 2,4-D-AV exhibits auxin-like properties that can influence plant growth and development. This includes promoting cell elongation and division in sensitive plant tissues .
  • Inhibition of Valine Catabolism : Research indicates that valine catabolism plays a critical role in various metabolic processes. Inhibition of this pathway by compounds like 2,4-D-AV can affect cellular respiration and lipid metabolism in cancer cells .
  • Oxidative Stress Induction : Exposure to 2,4-D has been linked to increased oxidative stress in liver cells. This may also apply to its derivatives like 2,4-D-AV, which could disrupt antioxidant defenses and lead to cellular damage .

In Vitro Studies

In vitro studies have demonstrated that 2,4-D-AV can affect cell proliferation and survival in various cancer cell lines. For example:

Case Studies

Several case studies have explored the effects of 2,4-D derivatives:

  • Case Study on Herbicide Toxicity : A study examined the hepatotoxic effects of various formulations of 2,4-D on laboratory animals. It was found that exposure led to significant increases in liver enzyme levels and oxidative stress markers .
  • Valine Metabolism in Cancer Research : A study investigated how valine catabolism affects tumor growth in colorectal cancer models. Disruption of this metabolic pathway using inhibitors like 2,4-D-AV showed promising results in reducing tumor growth and enhancing drug efficacy against resistant cancer strains .

Comparative Analysis of Biological Effects

Compound Mechanism Biological Effect Model System
2,4-Dichlorophenoxyacetic acidAuxin-like activityHerbicidal effectsVarious plants
2,4-DichlorophenoxyacetylvalineInhibition of valine catabolismReduced cancer cell proliferationProstate cancer cells
2,4-Dichlorophenoxyacetic acidInduction of oxidative stressHepatotoxicityLiver cell models

Conclusions

The biological activity of 2,4-Dichlorophenoxyacetylvaline presents a multifaceted profile that warrants further investigation. Its potential as an inhibitor of valine catabolism offers a novel therapeutic avenue in cancer treatment while retaining some herbicidal characteristics reminiscent of its parent compound. Continued research into its mechanisms and effects across different biological systems will be crucial for understanding its full potential and safety profile.

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